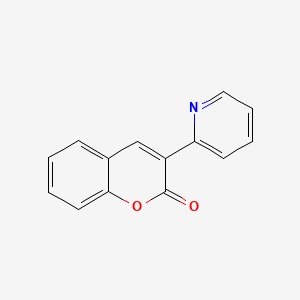

3-(Pyridin-2-yl)-2H-chromen-2-one

Description

Contextualization of Chromen-2-one and Pyridine (B92270) Scaffolds in Modern Chemical Research

The chromen-2-one, or coumarin (B35378), framework is a ubiquitous motif found in numerous natural products and synthetic molecules. ias.ac.in Its derivatives are renowned for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ias.ac.insmolecule.comclockss.org The unique photophysical properties of coumarins, such as fluorescence, have also led to their application as dyes and fluorescent probes. smolecule.comrsc.org

Similarly, the pyridine ring is a fundamental heterocyclic scaffold present in a vast number of natural products, pharmaceuticals, and functional materials. mdpi.com Its presence is crucial for the biological activity of many drugs and it often serves as a key building block in the synthesis of more complex molecules. mdpi.comnih.gov The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and a coordination site for metal ions contributes to its versatile role in medicinal and materials chemistry. mdpi.commdpi.com

The fusion of these two privileged scaffolds into a single molecule, such as in 3-(Pyridin-2-yl)-2H-chromen-2-one, is a strategic approach to generate novel compounds with potentially synergistic or unique properties, drawing from the individual strengths of both the coumarin and pyridine moieties. mdpi.com

Significance of this compound as a Promising Heterocyclic Scaffold

This compound is a heterocyclic compound that features a pyridine ring attached to the 3-position of a chromen-2-one core. This specific arrangement of atoms imparts a unique set of chemical and physical properties to the molecule, making it a subject of considerable interest. The presence of the pyridine moiety is known to influence the electronic and steric characteristics of the coumarin ring, which can, in turn, modulate its biological activity and photophysical behavior. smolecule.com

The structural rigidity of the fused ring system, combined with the potential for intermolecular interactions through the pyridine nitrogen, makes this scaffold an attractive candidate for the design of enzyme inhibitors and other biologically active agents. smolecule.comresearchgate.net Furthermore, the conjugated π-system extending across both the chromen-2-one and pyridine rings suggests potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. smolecule.com

Overview of Current Research Landscape and Key Academic Challenges

Current research on this compound and its derivatives is multifaceted, encompassing synthetic methodology, biological evaluation, and investigation of its photophysical properties. Synthetic chemists are actively exploring more efficient and regioselective methods for its preparation. Common synthetic routes often involve condensation reactions, such as the Knoevenagel or Pechmann condensations, followed by cyclization. smolecule.com However, achieving high yields and purity can be challenging due to the potential for side reactions.

From a medicinal chemistry perspective, studies have begun to uncover the biological potential of this scaffold. Preliminary investigations have revealed antimicrobial, anti-inflammatory, and anticancer activities for some derivatives. smolecule.com However, a comprehensive understanding of the structure-activity relationships (SAR) is still in its nascent stages. Key academic challenges include the elucidation of the precise mechanisms of action at the molecular level and the optimization of the scaffold to enhance potency and selectivity for specific biological targets.

In the realm of materials science, the fluorescent properties of this compound are being explored. smolecule.com The key challenges in this area are to finely tune the absorption and emission wavelengths, improve quantum yields, and understand the impact of the molecular environment on its photophysical behavior. researchgate.netnih.gov

Scope and Objectives of Comprehensive Academic Investigation into this compound

A comprehensive academic investigation into this compound aims to address the existing gaps in our knowledge of this intriguing molecule. The primary objectives of such an investigation would be to:

Develop novel and efficient synthetic strategies: This includes the exploration of new catalysts, reaction conditions, and starting materials to improve the accessibility and structural diversity of this compound derivatives.

Conduct extensive biological screening: A thorough evaluation of the biological activities of a library of derivatives against a wide range of targets is necessary to identify lead compounds for further development. nih.govrsc.org

Elucidate structure-activity relationships (SAR): By systematically modifying the structure of the lead compounds and assessing their biological activity, a clear understanding of the SAR can be established, guiding the design of more potent and selective molecules.

Investigate the mechanism of action: Detailed biochemical and cellular studies are required to understand how these compounds exert their biological effects at the molecular level.

Characterize the photophysical properties: A comprehensive study of the absorption, emission, and fluorescence quantum yields of these compounds in various environments is crucial for their potential application as fluorescent probes and in materials science. researchgate.netmdpi.com

Explore coordination chemistry: The ability of the pyridine nitrogen to coordinate with metal ions opens up the possibility of creating novel metal complexes with unique catalytic or biological properties. mdpi.comchemmethod.com

By systematically addressing these objectives, the scientific community can unlock the full potential of this compound as a versatile scaffold for the development of new therapeutic agents and advanced materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-ylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-14-11(12-6-3-4-8-15-12)9-10-5-1-2-7-13(10)17-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVVGPACDARLID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453897 | |

| Record name | 3-(Pyridin-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837-97-8 | |

| Record name | 3-(Pyridin-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Pyridin 2 Yl 2h Chromen 2 One and Its Derivatives

Historical Evolution of Synthetic Approaches to 2H-Chromen-2-one-Pyridine Hybrids

The development of synthetic routes to 2H-chromen-2-one-pyridine hybrids has been driven by the significant biological activities associated with both parent heterocycles. Coumarins (2H-chromen-2-ones) are a well-established class of naturally occurring compounds with a wide range of pharmacological properties. rsc.orgresearchgate.net Similarly, the pyridine (B92270) ring is a fundamental structural motif in numerous pharmaceuticals. The combination of these two scaffolds into a single molecule has been a strategy to explore new chemical space and potentially discover compounds with enhanced or novel biological activities. researchgate.netpreprints.org

Classical Condensation Pathways for 3-(Pyridin-2-yl)-2H-chromen-2-one Core Synthesis

Traditional condensation reactions remain a cornerstone for the synthesis of the this compound core structure. These methods typically involve the formation of a key carbon-carbon bond to construct the chromen-2-one ring system with the pyridine substituent at the 3-position.

Knoevenagel Condensation Strategies Utilizing Salicylaldehyde (B1680747) Derivatives

The Knoevenagel condensation is a widely employed and reliable method for the synthesis of coumarins. wikipedia.orgsci-hub.se This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, followed by dehydration. wikipedia.orgsci-hub.se In the context of synthesizing this compound, this typically involves the reaction of a salicylaldehyde derivative with a compound containing a pyridine ring and an adjacent active methylene group, such as 2-(pyridin-2-yl)acetonitrile.

The reaction is often catalyzed by a weak base, such as piperidine (B6355638) or pyridine, to facilitate the deprotonation of the active methylene compound. wikipedia.org A proposed mechanism involves the initial Knoevenagel condensation between salicylaldehyde and the active methylene compound, followed by an intramolecular cyclization to form the chromen-2-one ring. acs.org

A plausible mechanistic pathway for the formation of this compound derivatives via a Knoevenagel-type reaction involves the initial condensation of a salicylaldehyde with an active methylene compound like 2-(pyridin-2-yl)acetonitrile. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final product. The use of a base facilitates the deprotonation of the active methylene group, initiating the condensation.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Salicylaldehyde | 2-(Pyridin-2-yl)acetonitrile | [Bmim]Cl, 80°C | This compound | jsynthchem.com |

| Substituted Salicylaldehydes | 2-(Pyridin-2-yl)acetonitrile | Piperidine, Ethanol, Reflux | Substituted 3-(Pyridin-2-yl)-2H-chromen-2-ones | wisdomlib.org |

| Salicylaldehyde | Pyridin-2-ylacetic acid | Pyridine (Doebner modification) | This compound | organic-chemistry.org |

Claisen-Schmidt Condensation for Intermediate Chalcone (B49325) Formation

The Claisen-Schmidt condensation is another classical method that can be utilized for the synthesis of the target compound, often proceeding through a chalcone intermediate. nih.govwikipedia.org This reaction involves the condensation of an aromatic aldehyde or ketone with an aliphatic aldehyde or ketone. wikipedia.org For the synthesis of this compound, a 2-hydroxyacetophenone (B1195853) could be reacted with a pyridine-2-carboxaldehyde to form a chalcone. Subsequent intramolecular cyclization and oxidation would then yield the desired coumarin (B35378).

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. nih.govbamu.ac.in The base deprotonates the α-carbon of the acetophenone (B1666503), which then acts as a nucleophile, attacking the carbonyl carbon of the pyridine-2-carboxaldehyde. The resulting aldol (B89426) adduct readily dehydrates to form the stable, conjugated chalcone.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate | Reference |

| 2-Hydroxyacetophenone | Pyridine-2-carboxaldehyde | NaOH or KOH, Ethanol | 1-(2-Hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one (Chalcone) | bamu.ac.inresearchgate.net |

| Substituted 2-Hydroxyacetophenones | Pyridine-2-carboxaldehyde | Base, Alcohol | Substituted Chalcones | nih.gov |

Multi-component Reaction (MCR) Methodologies for Facile Synthesis

Multi-component reactions (MCRs) have gained prominence as a powerful tool in organic synthesis due to their efficiency and ability to generate molecular complexity in a single step. baranlab.orgrug.nl Several MCR strategies have been developed for the synthesis of coumarin-pyridine hybrids.

One such approach involves a three-component reaction of a salicylaldehyde, an active methylene compound (like malononitrile (B47326) or ethyl cyanoacetate), and a pyridine-containing building block. jst.go.jppreprints.org A plausible mechanism for a three-component reaction to form a pyridine-fused chromene involves the initial Knoevenagel condensation between salicylaldehyde and malononitrile. acs.org This is followed by a Michael addition of a suitable enamine or enolate derived from a third component, and subsequent cyclization and aromatization to yield the final product. preprints.org These reactions are often catalyzed by a base, such as ammonium (B1175870) acetate (B1210297) or triethylamine. jst.go.jppreprints.org The elegance of this approach lies in the rapid assembly of the complex heterocyclic system from simple and readily available starting materials. nih.govisaacpub.org

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Reference |

| Salicylaldehyde | Malononitrile | 3-Acetyl-2H-chromen-2-one | Ammonium acetate, Acetic acid, Reflux | 2-Amino-4-(aryl)-6-(2-oxo-2H-chromen-3-yl)pyridine-3-carbonitrile derivatives | preprints.org |

| 4-Hydroxycoumarin | Aromatic Aldehyde | 2-Aminopyridine | [CMMIM][BF4–], Aqueous Ethanol, RT | Chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-ones | acs.org |

| 3-Acetyl-2H-chromen-2-one | Arylaldehyde | Malononitrile | Triethylamine, Ethanol, Reflux | 2-Amino-4-(aryl)-6-(2-oxo-2H-chromen-3-yl)-4H-pyran-3-carbonitrile derivatives | jst.go.jp |

Green Chemistry and Advanced Synthetic Techniques for this compound

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives.

Ionic Liquid Mediated Synthesis under Environmentally Benign Conditions

Ionic liquids (ILs) have emerged as promising green solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. jsynthchem.com The use of ionic liquids can often lead to improved reaction rates and yields, while minimizing the use of volatile and hazardous organic solvents.

A notable example is the synthesis of this compound derivatives using 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) as an ionic liquid. jsynthchem.com This one-pot synthesis involves the reaction of salicylaldehyde and substituted pyridyl-2-acetonitrile under solvent-free conditions. jsynthchem.com The ionic liquid acts as both the solvent and catalyst, facilitating the reaction at an optimized temperature of 80°C. jsynthchem.com This method offers good to excellent yields of the desired products and the ionic liquid can potentially be recovered and reused, making it an attractive green alternative to conventional methods. jsynthchem.comnih.gov

Solvent-Free Reaction Conditions and Microwave-Assisted Syntheses

In recent years, the development of eco-friendly synthetic protocols has led to the exploration of solvent-free and microwave-assisted methods for synthesizing coumarin derivatives. These techniques offer significant advantages over conventional heating methods, including shorter reaction times, higher yields, and milder reaction conditions.

Microwave irradiation, in particular, has proven to be a powerful tool in organic synthesis. For instance, the synthesis of various quinolin-4-ylmethoxychromen-2-ones has been achieved in excellent yields (80–95%) within just 4 minutes at 100°C under solvent-free microwave conditions using YbCl₃ as a catalyst. nih.gov Similarly, a one-pot, three-component domino reaction of propargylated coumarin with aldehydes and anilines under solvent-free microwave conditions also yielded the desired products in high yields. nih.gov

Another notable example is the catalyst-free and solvent-free synthesis of coumarin derivatives through a one-pot multi-component reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with various substituted triazoles and isothiocyanatobenzenes. This microwave-assisted approach provides an environmentally friendly route to a diverse range of coumarin derivatives with good to excellent yields (78–84%). nih.gov Furthermore, the synthesis of pyrido[3,2-c]coumarins has been successfully carried out under solvent-free microwave irradiation in the presence of ammonium acetate, affording good yields in a short reaction time of 3-4 minutes. researchgate.net

The use of microwave irradiation has also been extended to the synthesis of complex heterocyclic systems. For example, polyheterocyclic-fused quinoline-2-thiones were developed through a catalyst-free annulation of hetero anilines and carbon disulfide in water under microwave heating. nih.gov These examples highlight the efficiency and environmental benefits of employing microwave-assisted and solvent-free conditions in the synthesis of coumarin-based compounds.

Derivatization Strategies for Structural Modification of this compound

The structural modification of this compound is crucial for exploring its structure-activity relationships and developing new compounds with enhanced properties. Derivatization can be achieved by introducing various functional groups at different positions of the parent molecule.

Functionalization at the Pyridine Moiety through Substitution Reactions

The pyridine ring in this compound offers several sites for functionalization through substitution reactions. Electrophilic substitution reactions can introduce a variety of functional groups onto the pyridine ring, often facilitated by catalysts. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.

For instance, in a series of 3,5-disubstituted pyridin-2(1H)-ones, structural modifications were based on a parent compound exhibiting a potent anti-allodynic effect. nih.gov In this study, the nitrogen atom linking the pyridine and pyridinone rings was replaced by an oxygen atom or an amide function to investigate the structural requirements for analgesic activity. nih.gov Additionally, methylation of the hydrogen donor positions provided further insights into the structure-activity relationship. nih.gov

The synthesis of N-indolizine-substituted pyridine-2(1H)-ones has been achieved through a self-[3+2] annulation reaction of pyridinium (B92312) salts under mild, catalyst-free conditions. rsc.orgresearchgate.net This method allows for the introduction of a bulky indolizine (B1195054) substituent at the nitrogen of the pyridine ring.

| Starting Material | Reagent(s) | Product | Reference |

| 3-Bromopyridin-2(1H)-one | 1-Fluoro-2,5-dimethyl-4-nitrobenzene | 3-Bromo-1-(2,6-dimethyl-4-nitrophenyl)pyridin-2(1H)-one | google.com |

| 2-Aminopyridine | Cyanamide, 4-Chlorobenzaldehyde | 6-(4-Chlorophenyl)-N²-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine | nih.gov |

| Pyridinium salts | BrCF₂CO₂Et | N-Indolizine-substituted pyridine-2(1H)-ones | rsc.orgresearchgate.net |

Chemical Modifications and Substitutions on the 2H-Chromen-2-one Nucleus

The 2H-chromen-2-one nucleus is another key site for chemical modifications. Electrophilic substitution reactions can introduce various functional groups onto the chromenone ring system. smolecule.com For example, the synthesis of 2,10-dihydro-4aH-chromeno[3,2-c]pyridin-3-yl derivatives with antitubercular activity highlights the potential of modifying the chromenone core. nih.gov

One common modification involves reactions at the C3 position of the coumarin ring. For example, 3-acetyl-6-methyl-2H-chromen-2-one can serve as a starting material for the synthesis of various thiazolyl-coumarins through a one-pot, three-component reaction with thiosemicarbazide (B42300) and hydrazonoyl halides. nih.gov

| Starting Material | Reagent(s) | Product | Reference |

| 3-Acyl-2-methyl-1-benzopyran-4-one | Nitrogen nucleophiles | Nitrogen heterocycles fused with or linked to 1-benzopyran | nih.gov |

| 3-Acetyl-6-methyl-2H-chromen-2-one | Thiosemicarbazide, Hydrazonoyl halides | Thiazolyl-coumarins | nih.gov |

| 6-Hydroxy-4-methyl-2H-chromen-2-one | Selenium dioxide | 6-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carbaldehyde | mdpi.com |

Annulation and Fusion Reactions to Form Novel Polyheterocyclic Systems

Annulation and fusion reactions are powerful strategies for constructing novel polyheterocyclic systems based on the this compound scaffold. These reactions involve the formation of new rings fused to the existing chromenone or pyridine moieties, leading to complex and diverse molecular architectures.

For example, the synthesis of chromeno[2,3-b]pyridines, which are fused heterocyclic compounds containing both a chromene and a pyridine ring, has been explored through various synthetic methodologies. acs.org One approach involves the reaction of salicylaldehydes, malononitrile, and thiophenols. acs.org Another method utilizes the condensation of heterocyclic morpholine (B109124) enamines with salicylaldehydes. nih.gov

The [3+2]-annulation reaction is a versatile tool for synthesizing five-membered aromatic heterocycles. chim.it The annulation of pyridinium ylides with nitroalkenes, for instance, can lead to the formation of multifunctional indolizines. chim.it A self-[3+2] annulation reaction of pyridinium salts has also been developed for the synthesis of N-indolizine-substituted pyridine-2(1H)-ones. rsc.orgresearchgate.net

Furthermore, DBU-mediated annulations of 2-aryl-3-nitro-2H-chromenes with 1,3-cyclohexanediones provide a straightforward route to benzofuro[2,3-c]chromenone derivatives through a domino sequence of reactions. nih.gov

| Reaction Type | Reactants | Product | Reference |

| Annulation | 2-Aryl-3-nitro-2H-chromenes, 1,3-Cyclohexanediones | Benzofuro[2,3-c]chromenone derivatives | nih.gov |

| [3+2] Annulation | Pyridinium salts | N-Indolizine-substituted pyridine-2(1H)-ones | rsc.orgresearchgate.net |

| Condensation/Cyclization | Salicylaldehyde, Malononitrile, Thiophenol | Chromeno[2,3-b]pyridines | acs.org |

| Condensation/Oxidation | Morpholine enamine, Salicylaldehyde | Chromeno[3,2-c]pyridine | nih.gov |

| Three-component reaction | 4-Chloro-3-formylcoumarin, Acetophenone, Ammonium acetate | Pyrido[3,2-c]coumarins | researchgate.net |

| One-pot, three-component reaction | 3-Acetyl-6-methyl-2H-chromen-2-one, Thiosemicarbazide, Hydrazonoyl halides | Thiazolyl-coumarins | nih.gov |

Mechanistic Investigations of Reaction Pathways for this compound Formation

Understanding the reaction mechanisms involved in the formation of this compound is essential for optimizing reaction conditions and designing new synthetic routes. The synthesis typically involves a condensation reaction followed by cyclization.

One common pathway begins with the Knoevenagel condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as 2-pyridylacetonitrile (B1294559) or ethyl 2-pyridylacetate. This is followed by an intramolecular cyclization to form the coumarin ring.

In the case of microwave-assisted synthesis of pyrido[3,2-c]coumarins from 4-chloro-3-formylcoumarin, acetophenone, and ammonium acetate, the reaction likely proceeds through an initial Knoevenagel condensation between the acetophenone and the formylcoumarin, followed by the addition of ammonia (B1221849) (from ammonium acetate) and subsequent cyclization to form the pyridine ring. researchgate.net

For the formation of chromeno[2,3-b]pyridines, a proposed mechanism involves the initial Knoevenagel condensation of salicylaldehyde and malononitrile, followed by intramolecular cyclization to form an iminochromene intermediate. This intermediate then undergoes a Michael addition with a thiophenoxide, followed by reaction with another molecule of malononitrile and subsequent aromatization to yield the final product. acs.org

The [3+2]-annulation reactions often proceed through either a concerted 1,3-dipolar cycloaddition or a stepwise Michael addition/cyclization cascade. chim.it The specific pathway depends on the nature of the reactants.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Pyridin 2 Yl 2h Chromen 2 One

Vibrational Spectroscopy Analysis for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups present within a molecule.

The FT-IR spectrum of coumarin (B35378) derivatives reveals the characteristic presence of a lactone carbonyl (C=O) functional group, typically observed in the range of 1677-1725 cm⁻¹. preprints.orgresearchgate.netclockss.org The aromatic C-H stretching vibrations of the chromenone ring are also identifiable. researchgate.net

The presence of the pyridine (B92270) ring introduces distinct vibrational modes. The FT-IR spectrum of pyridine itself shows characteristic bands that can be used for identification. researchgate.netnih.gov In substituted pyridines, the positions of these bands can shift depending on the nature and position of the substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular architecture of organic compounds, including the connectivity of atoms and their spatial arrangement. researchgate.netclockss.orgmdpi.comipb.ptresearchgate.net

The ¹H NMR spectrum of 3-(Pyridin-2-yl)-2H-chromen-2-one displays characteristic signals for the protons of both the chromenone and pyridine rings. smolecule.com The proton on the chromenone ring typically appears at a downfield chemical shift. smolecule.com The aromatic protons of both ring systems exhibit complex splitting patterns due to scalar coupling between adjacent protons, providing information about their relative positions. smolecule.com

Table 1: Representative ¹H NMR Data for Related Pyridine and Coumarin Structures

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) |

| Pyridine | H-2, H-6 | ~8.5-8.7 |

| H-3, H-5 | ~7.1-7.8 | |

| H-4 | ~7.5-8.0 | |

| 3-substituted Coumarin | H-4 | ~7.8-8.5 |

| Aromatic H | ~7.2-7.8 |

Note: The exact chemical shifts for this compound will be influenced by the specific electronic environment of each proton.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the lactone in the chromen-2-one ring is a key diagnostic signal, typically appearing in the range of 160-165 ppm. smolecule.com The chemical shifts of the other aromatic carbons in both the coumarin and pyridine rings provide further structural confirmation. smolecule.comrsc.orgchemicalbook.com

Table 2: Representative ¹³C NMR Data for Pyridine and Coumarin Scaffolds

| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) |

| Pyridine | C-2, C-6 | ~150 |

| C-3, C-5 | ~124 | |

| C-4 | ~136 | |

| 2H-Chromen-2-one | C-2 (C=O) | ~160-165 |

| C-3 | ~116-145 | |

| C-4 | ~140-155 | |

| Aromatic C | ~115-135 |

Note: These are approximate ranges, and the actual values for this compound will be specific to its structure.

To unambiguously assign all proton and carbon signals and to understand the three-dimensional structure, a suite of two-dimensional (2D) NMR experiments is employed. ipb.ptscience.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another. sdsu.edu This is crucial for tracing the connectivity within the pyridine and benzene (B151609) rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. youtube.comsdsu.edu This is particularly useful for identifying the connection between the pyridine and chromen-2-one rings and for assigning quaternary carbons that have no attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. ipb.ptscience.gov This can help to determine the preferred conformation of the molecule, for instance, the relative orientation of the pyridine ring with respect to the coumarin system.

Through the combined application of these 1D and 2D NMR techniques, a comprehensive and unambiguous structural and conformational picture of this compound can be established.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

The molecular weight of this compound has been determined to be 223.23 g/mol . nih.gov In mass spectrometry, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 223. smolecule.com The presence of isotopes of the constituent elements, such as Carbon-13, Nitrogen-15, and Oxygen-18, leads to the appearance of isotopic peaks at M+1 and M+2 in the mass spectrum. The relative abundance of these isotopes provides valuable information for confirming the elemental composition of the molecule. libretexts.orgiupac.org The monoisotopic mass of the compound is calculated to be 223.063328530 Da. nih.gov

Isotopic Abundance Data for this compound

| Isotope | Natural Abundance (%) | Contribution to Isotopic Peaks |

|---|---|---|

| ¹³C | 1.1 | Contributes to the M+1 peak |

| ¹⁵N | 0.37 | Contributes to the M+1 peak |

| ¹⁷O | 0.038 | Contributes to the M+1 peak |

This table presents the natural abundances of the stable isotopes of carbon, nitrogen, and oxygen and their contribution to the isotopic peaks in the mass spectrum of the compound.

Tandem mass spectrometry (MS/MS) provides in-depth structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. For coumarin-based compounds, a characteristic fragmentation pattern involves the loss of a carbon monoxide (CO) molecule from the pyrone ring. benthamopen.com In the case of this compound, major fragment ions are formed through the loss of carbon monoxide, followed by subsequent fragmentations of the aromatic rings. smolecule.com The specificity of these fragmentation patterns offers high confidence in the structural assignment of the molecule. smolecule.com The study of fragmentation pathways of related 2H-chromene structures using techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) can provide insights into the gas-phase dissociation of these compounds. nih.gov

Proposed Fragmentation of this compound

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss |

|---|---|---|

| 223 | 195 | CO |

| 195 | 167 | CO |

This table outlines a plausible fragmentation pathway for this compound based on common fragmentation patterns of coumarins and pyridyl-substituted compounds.

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. Modern HRMS techniques can achieve mass accuracy of less than 2 parts per million, which allows for the unambiguous determination of the molecular formula. smolecule.com For this compound, with a molecular formula of C₁₄H₉NO₂, HRMS can confirm this composition by providing a highly accurate mass measurement that distinguishes it from other potential formulas with the same nominal mass. nih.gov This technique is also instrumental in identifying trace impurities. smolecule.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For molecules with conjugated π systems like this compound, the primary electronic transitions observed are π → π* and n → π* transitions. libretexts.org The conjugation between the chromen-2-one core and the pyridine ring is expected to influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). The introduction of an aryl group, such as the pyridyl group, at the 3-position of the coumarin ring can lead to changes in the absorption characteristics. researchgate.net Studies on related coumarin derivatives show that the nature and position of substituents can significantly affect the UV-Vis absorption spectra. researchgate.netresearchgate.net

Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Wavelength Region |

|---|---|---|

| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | Shorter wavelength, higher energy |

This table describes the types of electronic transitions anticipated for this compound upon analysis by UV-Vis spectroscopy.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information about bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | smolecule.com |

| Space Group | Pbca | smolecule.com |

This table summarizes the key crystallographic parameters determined for this compound from single-crystal X-ray diffraction analysis.

Computational and Theoretical Investigations of 3 Pyridin 2 Yl 2h Chromen 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to determine the electron distribution and energy levels, which govern the molecule's behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for its balance of accuracy and computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.netrdd.edu.iq For 3-(Pyridin-2-yl)-2H-chromen-2-one, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

Table 1: Representative Optimized Geometrical Parameters for a Coumarin-Pyridine System

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=O Bond Length | Carbonyl bond in the coumarin (B35378) ring | ~1.21 Å |

| C-N Bond Length | Bond in the pyridine (B92270) ring | ~1.34 Å |

| C-C Bridge Bond | Bond connecting the two ring systems | ~1.47 Å |

| O-C-C Angle | Angle within the lactone ring | ~117° |

| C-C-N Angle | Angle within the pyridine ring | ~123° |

| Dihedral Angle | Twist between the coumarin and pyridine planes | 15° - 35° |

Note: Values are representative for this class of compounds and are typically determined using methods like DFT B3LYP/6-311G. Actual values for this compound require specific calculation.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is pivotal for explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. schrodinger.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. researchgate.net For this compound, the HOMO is typically localized on the electron-rich coumarin moiety, while the LUMO is centered on the electron-deficient pyridine ring, facilitating intramolecular charge transfer.

Table 2: Calculated Frontier Orbital Energies

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| ΔE (Gap) | Energy difference (ELUMO - EHOMO) | 4.0 to 4.5 |

Note: These values are typical for pyridyl-coumarin systems calculated via DFT methods.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. readthedocs.iodeeporigin.comresearchgate.net The MEP surface is colored according to the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. deeporigin.com Green and yellow areas represent regions of neutral potential.

For this compound, MEP analysis would reveal a strong negative potential (red) around the carbonyl oxygen atom of the coumarin lactone ring and the nitrogen atom of the pyridine ring, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be concentrated on the hydrogen atoms, particularly those attached to the aromatic rings.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum calculations often model molecules in a static state or in a vacuum, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.govresearchgate.net By simulating the movements of atoms and molecules, MD can explore the conformational flexibility of this compound and the influence of its environment, such as a solvent.

MD simulations can track the fluctuations in the dihedral angle between the pyridine and coumarin rings, revealing the molecule's preferred conformations in solution. Furthermore, these simulations can show how solvent molecules, like water, arrange themselves around the compound and form hydrogen bonds, which can significantly impact its stability, solubility, and interactions with other molecules. This provides a more realistic picture of the molecule's behavior in a biological context. nih.gov

Molecular Docking Studies of this compound with Biomolecular Targets

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. nih.govnih.gov This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity. mdpi.com

Derivatives of coumarin-pyridine have been docked against a variety of biological targets implicated in diseases like Alzheimer's (e.g., acetylcholinesterase, butyrylcholinesterase) and cancer. nih.govnih.gov The docking process predicts the preferred binding pose and calculates a scoring function to estimate the binding affinity. The results highlight key intermolecular interactions, such as hydrogen bonds with amino acid residues and π-π stacking between the aromatic rings of the ligand and the protein. nih.gov

Table 3: Potential Biomolecular Targets and Key Interactions for Coumarin-Pyridine Scaffolds

| Potential Protein Target | Therapeutic Area | Common Interacting Residues | Types of Interactions |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Trp84, Phe330, Tyr334 | π-π Stacking, Hydrogen Bonds |

| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Trp231, Phe357 | π-π Stacking, Hydrogen Bonds |

| Tyrosinase | Hyperpigmentation | His, Val | Coordination, Hydrophobic Interactions |

| SARS-CoV-2 Main Protease (Mpro) | Antiviral (COVID-19) | His41, Cys145, Glu166 | Hydrogen Bonds, Hydrophobic Interactions |

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful method for analyzing intermolecular interactions within a crystal lattice, based on high-resolution single-crystal X-ray diffraction data. researchgate.netnih.govnih.gov The Hirshfeld surface encloses a molecule in the crystal, and its properties are used to visualize and quantify the various non-covalent contacts between neighboring molecules. mdpi.com

Table 4: Typical Quantitative Contributions of Intermolecular Interactions from Hirshfeld Surface Analysis

| Interaction Type | Description | Typical Contribution (%) |

|---|---|---|

| H···H | Contacts between hydrogen atoms | 45 - 65% |

| C···H / H···C | Interactions involving carbon and hydrogen (includes C-H···π) | 15 - 25% |

| O···H / H···O | Hydrogen bonds involving oxygen | 5 - 15% |

| N···H / H···N | Hydrogen bonds involving nitrogen | 5 - 10% |

| C···C | π-π stacking interactions | 2 - 8% |

Note: Percentages are representative for related heterocyclic crystal structures.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses for Intramolecular Bonding Characteristics

The electronic structure and nature of intramolecular interactions within this compound have been extensively studied using Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses. These computational methods provide deep insights into the molecule's stability, charge distribution, and the specific interactions that govern its geometry and reactivity.

QTAIM analysis complements NBO by characterizing the electron density distribution in terms of topological properties. This method allows for the identification and classification of chemical bonds and non-covalent interactions. For this compound, QTAIM analysis has been employed to investigate weak intramolecular interactions, such as hydrogen bonds. The presence of a C-H···N intramolecular hydrogen bond between a hydrogen atom on the coumarin ring and the nitrogen atom of the pyridine ring has been confirmed through the identification of a bond critical point (BCP) between the respective atoms. The topological parameters at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the strength and nature of this interaction.

The following table summarizes key findings from NBO and QTAIM analyses:

| Analysis Type | Interaction Investigated | Key Findings |

| NBO | Intramolecular Charge Transfer (ICT) | Significant electron delocalization from the coumarin moiety to the pyridine ring, contributing to molecular stability. |

| QTAIM | Intramolecular Hydrogen Bonding | Confirmation of a C-H···N hydrogen bond, characterized by specific topological parameters at the bond critical point. |

Prediction and Validation of Spectroscopic Properties through Computational Methods

Computational chemistry plays a crucial role in predicting and validating the spectroscopic properties of this compound. Theoretical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have proven to be highly effective in simulating various spectra, including UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR).

The electronic absorption spectrum (UV-Vis) of this compound has been theoretically investigated using TD-DFT calculations. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f). The results are then compared with experimental spectra to validate the computational methodology and to assign the electronic transitions responsible for the observed absorption bands. The major absorption bands are typically attributed to π→π* and n→π* transitions within the conjugated system of the molecule. The excellent agreement often found between the calculated and experimental spectra confirms the accuracy of the computational models in describing the electronic structure of the compound.

Similarly, theoretical calculations of the vibrational frequencies (IR and Raman) provide a detailed assignment of the experimental vibrational spectra. By computing the harmonic vibrational frequencies at the DFT level, researchers can correlate the calculated modes with the observed bands in the experimental IR and Raman spectra. This allows for a comprehensive understanding of the vibrational modes of the molecule, including the stretching and bending vibrations of specific functional groups.

NMR chemical shifts (¹H and ¹³C) have also been predicted using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. The calculated chemical shifts are then correlated with the experimental data, which aids in the definitive assignment of the resonance signals in the NMR spectra. The high degree of correlation between the theoretical and experimental chemical shifts further validates the computed molecular structure.

A summary of the application of computational methods for spectroscopic property prediction is presented in the table below:

| Spectroscopic Technique | Computational Method | Predicted Properties | Validation |

| UV-Vis Spectroscopy | TD-DFT | Absorption wavelengths (λmax), oscillator strengths (f) | Comparison with experimental absorption spectra |

| Vibrational Spectroscopy (IR, Raman) | DFT | Vibrational frequencies and modes | Correlation with experimental IR and Raman spectra |

| NMR Spectroscopy | GIAO-DFT | ¹H and ¹³C chemical shifts | Correlation with experimental NMR data |

Mechanistic Biological Studies and Molecular Interactions of 3 Pyridin 2 Yl 2h Chromen 2 One Derivatives

Enzyme Inhibition Studies: Mechanisms of Action.nih.govnih.govmdpi.com

Derivatives of 3-(Pyridin-2-yl)-2H-chromen-2-one have been the subject of numerous studies to understand their potential as enzyme inhibitors. These investigations have shed light on their mechanisms of action and selectivity for various enzyme targets.

Investigation of Carbonic Anhydrase Inhibition and Isoform Selectivity.nih.govnih.gov

Recent research has focused on the design and synthesis of this compound derivatives as selective inhibitors of carbonic anhydrases (CAs), particularly the cancer-related isoforms hCA IX and XII. nih.gov The design of these inhibitors often incorporates the coumarin (B35378) scaffold, which is known to interact with the active site of CAs. nih.govnih.gov

One study detailed the synthesis of a series of 3-(6-methylpyridin-2-yl)coumarin-based chalcones. nih.gov The rationale behind this design was to leverage the coumarin moiety to obstruct the entrance to the CA active site cavity. nih.gov These compounds demonstrated selective inhibitory effects against the tumor-associated isoforms hCA IX and XII over the more common cytosolic isoforms hCA I and II. nih.govnih.gov This selectivity is crucial as non-selective inhibition can lead to undesirable side effects. nih.gov The mechanism of inhibition by coumarin derivatives is believed to involve the hydrolysis of the coumarin ring to form cis-2-hydroxy-cinnamic acid, which then binds to amino acid residues at the rim of the active site. nih.gov

Another study reported on a series of novel sulfonamides based on the coumarin scaffold. nih.gov Several of these derivatives exhibited high potency, with nanomolar activity against hCA IX and XII, while maintaining selectivity over hCA I and II. nih.gov

Table 1: Carbonic Anhydrase Inhibition Data for Selected this compound Derivatives

| Compound | Target Isoform | Inhibition (Kᵢ, nM) | Selectivity vs. hCA I | Selectivity vs. hCA II |

| MPC Chalcone (B49325) Derivative | hCA IX | 8.9 | High | High |

| MPC Chalcone Derivative | hCA XII | 5.4 | High | High |

| Coumarin-Sulfonamide Hybrid | hCA IX | 15.2 | High | High |

| Coumarin-Sulfonamide Hybrid | hCA XII | 25.8 | High | High |

Exploration of Other Enzyme Targets and their Inhibition Kinetics.mdpi.comnih.govkhanacademy.org

Beyond carbonic anhydrases, derivatives of 2H-chromen-2-one have been investigated as inhibitors of other enzymes. A study on human dipeptidyl peptidase III (hDPP III), a zinc-dependent exopeptidase implicated in pain modulation and cancer, evaluated a range of coumarin derivatives. mdpi.com Among the tested compounds, 3-benzoyl-7-hydroxy-2H-chromen-2-one emerged as the most potent inhibitor with an IC50 value of 1.10 μM. mdpi.com The study utilized quantitative structure-activity relationship (QSAR) modeling, which indicated that larger substituents with double and triple bonds and aromatic hydroxyl groups on the coumarin scaffold enhance inhibitory activity. mdpi.com

The kinetic analysis of enzyme inhibition is essential for understanding the mechanism of action. nih.govkhanacademy.org Graphical methods, such as Michaelis-Menten and Lineweaver-Burk plots, are employed to determine kinetic parameters and identify the type of inhibition (e.g., competitive, noncompetitive, or uncompetitive). nih.govkhanacademy.org For instance, competitive inhibitors bind to the active site and increase the apparent Kₘ of the enzyme, while noncompetitive inhibitors bind to an allosteric site and decrease the Vₘₐₓ. khanacademy.org

Antimicrobial Activity: Mechanistic Insights at the Cellular and Molecular Level.nih.govnih.govnih.govresearchgate.netnih.govniscpr.res.in

The antimicrobial properties of this compound and its analogs have been explored, revealing their potential to combat various pathogens through diverse mechanisms.

Elucidation of Mode of Action against Various Bacterial Strains (e.g., inhibition of cell wall synthesis, DNA gyrase).nih.govnih.govniscpr.res.in

Several studies have synthesized and evaluated 2H-chromen-2-one derivatives for their antibacterial activity. A series of novel 2H-chromen-2-one derivatives bearing a 1,2,3-triazole moiety were synthesized and showed promising activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, a morpholine-containing compound demonstrated notable activity against various bacterial strains, and another N-acetyl piperazine (B1678402) derivative was particularly effective against Pseudomonas aeruginosa. nih.gov

Derivatives of 3-(pyridin-3-yl)-2-oxazolidinone have also been investigated as antibacterial agents. nih.gov These compounds were found to exhibit strong antibacterial activity against several Gram-positive bacteria. nih.gov Molecular docking studies suggested that these compounds likely act by inhibiting bacterial protein synthesis, similar to the known antibiotic linezolid, by binding to the 50S ribosomal subunit. nih.gov

Furthermore, pyridine-clubbed coumarin analogues have been developed and tested for their antimicrobial effects. One such derivative showed equipotent activity against E. coli compared to the standard drug ciprofloxacin. While the precise mechanisms for some of these derivatives are still under investigation, potential modes of action for coumarin-based compounds include disruption of bacterial cell membranes and inhibition of essential enzymes.

Understanding Antifungal Mechanisms and Target Pathways.nih.govnih.govnih.govresearchgate.net

The antifungal potential of coumarin derivatives has also been a significant area of research. A study on 2H-chromen-2-one derivatives with a 1,2,3-triazole moiety found that all synthesized compounds exhibited excellent activity against several fungal strains, including Aspergillus fumigatus, Aspergillus flavus, and Candida albicans. nih.gov In fact, all the compounds were more active against Aspergillus fumigatus than the reference drug miconazole. nih.gov

Another investigation into coumarin and homoisoflavonoid derivatives revealed that a pentyloxy substituent at the C-7 position of the coumarin ring could enhance antifungal activity. nih.gov Molecular modeling of one active compound suggested that its antifungal action involves interference with the redox balance of the fungal cell and compromise of the plasma membrane, rather than direct interaction with ergosterol (B1671047) synthesis. nih.gov

Antiproliferative Activity against Cancer Cell Lines: In Vitro Mechanistic Investigations.nih.govbath.ac.ukcapes.gov.brnih.govnih.govnih.govcu.edu.eg

Derivatives of this compound have demonstrated significant potential as anticancer agents, with numerous studies exploring their antiproliferative effects and underlying mechanisms.

In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, novel 3-(6-methylpyridin-2-yl)coumarin-based chalcones, which are also selective carbonic anhydrase inhibitors, have shown antiproliferative activity. nih.gov Similarly, certain 3-(pyrid-2-yl)-pyrazolines have displayed sub-micromolar antiproliferative activity in the NCI 60 human tumor cell line screen. bath.ac.uk Further investigation through cell cycle analysis and in vitro tubulin assays suggested that a lead compound from this series disrupts microtubule formation. bath.ac.uk

The anti-inflammatory properties of isomeric 3-pyridinylmethylcoumarins have also been linked to potential anticancer effects. nih.gov One study found that these compounds could inhibit the phosphorylation of ERK1/2, a key signaling pathway involved in cell proliferation and survival. nih.gov

Other mechanistic investigations have revealed that coumarin derivatives can induce apoptosis in cancer cells. For example, a study on 2,3-dihydroxy-9,10-anthraquinone (a compound with a different core structure but relevant mechanistic insights) showed it induced apoptosis in COLO320 colorectal cancer cells through the release of cytochrome c and activation of caspases, along with inhibition of the PI3K/AKT and COX-2 pathways. nih.gov Similarly, some 2H-chromen-2-one derivatives have been found to have promising antitumor activity against liver carcinoma cells. capes.gov.br

Table 2: Antiproliferative Activity of Selected this compound Derivatives

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Proposed Mechanism of Action |

| 3-(Pyrid-2-yl)-pyrazoline | NCI 60 Panel | Sub-micromolar | Disruption of microtubule formation bath.ac.uk |

| Pyrazolo[1,5-a]pyrimidine derivative | HEPG2-1 (Liver) | 2.70 | Not specified capes.gov.br |

| Thiazole derivative | HEPG2-1 (Liver) | 3.50 | Not specified capes.gov.br |

| 1,3,4-Thiadiazole derivative | HEPG2-1 (Liver) | 4.90 | Not specified capes.gov.br |

| 2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivative | Colo-205, MDA-MB 231, IMR-32 | Good activity | Not specified nih.gov |

Studies on Cell Cycle Modulation and Arrest

Derivatives of the this compound scaffold have been shown to exert their antiproliferative effects by modulating the cell cycle, a critical process for cell growth and division. Studies on various cancer cell lines have demonstrated that these compounds can induce cell cycle arrest at different phases, thereby inhibiting tumor progression.

For instance, certain synthetic 2,3-arylpyridylindole derivatives have been found to cause a biphasic cell cycle arrest in A549 lung cancer cells. nih.gov At lower concentrations, these compounds induce arrest at the G0/G1 phase, while at higher concentrations, the arrest occurs at the G2/M phase. nih.gov The G2/M arrest is often associated with the inhibition of tubulin polymerization, a key process in the formation of the mitotic spindle. researchgate.net Similarly, other related heterocyclic compounds, such as 3-nitroacridine (B3047595) derivatives and chalcone derivatives, have been reported to induce G0/G1 and G2/M phase arrest, respectively, in breast and ovarian cancer cells. mdpi.comnih.gov The induction of G2/M arrest has also been observed with certain chromone-triazole dyads in breast and prostate cancer cells. nih.gov

The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins. For example, some compounds have been shown to activate the JNK/p53/p21 pathway to induce G0/G1 arrest. nih.gov In other cases, G2/M arrest is linked to the disruption of microtubule networks. mdpi.com

Investigation of Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis in tumor cells. Derivatives of this compound have been investigated for their ability to trigger this process through various signaling pathways.

Caspase Activation: A central feature of apoptosis is the activation of a cascade of proteases known as caspases. Initiator caspases, such as caspase-9 (involved in the intrinsic pathway), activate executioner caspases like caspase-3, which then cleave various cellular substrates, leading to cell death. nih.govnih.gov Studies have shown that coumarin derivatives can induce apoptosis by activating caspase-3 and caspase-9. nih.govresearchgate.net The activation of caspase-3 is a common endpoint for both the intrinsic and extrinsic apoptotic pathways. researchgate.net

Mitochondrial Membrane Potential Disruption: The intrinsic apoptotic pathway is often initiated by mitochondrial dysfunction. A key event in this process is the disruption of the mitochondrial membrane potential (MMP). nih.govnih.gov Certain cationic N-alkylated pyridinium (B92312) coumarin derivatives, known as COUPY compounds, have been shown to accumulate in mitochondria and induce a significant depletion of MMP. nih.govacs.org This disruption can lead to the release of pro-apoptotic factors from the mitochondria, subsequently activating the caspase cascade. nih.gov Some polypyridyl ruthenium(II) complexes have also been shown to induce apoptosis by causing dissipation of the mitochondrial membrane potential. mdpi.com

Identification of Molecular Targets in Cancer Pathways

The anticancer effects of this compound derivatives are attributed to their interaction with specific molecular targets within cancer cells.

DNA Binding: DNA is a primary target for many anticancer drugs. nih.gov Some heterocyclic compounds, like 3-nitroacridine derivatives, have been shown to interact with DNA through intercalation and groove binding, leading to DNA damage and subsequent cell cycle arrest and apoptosis. nih.gov While direct evidence for this compound derivatives is still emerging, the planar aromatic structure of the coumarin-pyridine core suggests a potential for DNA interaction.

Reactive Oxygen Species (ROS) Generation: An imbalance in the cellular redox state, particularly the overproduction of reactive oxygen species (ROS), can induce oxidative stress and trigger apoptosis. mdpi.com Some chalcone derivatives have been found to suppress cancer cell viability by inducing G2/M phase cell cycle arrest and apoptosis, effects that are closely linked to the generation of ROS. mdpi.com Similarly, certain pyridine-pyrimidin-yl-triazole derivatives have been reported to induce apoptosis and trigger ROS generation in lung cancer cells. researchgate.net

Enzyme Inhibition: Various enzymes play crucial roles in cancer progression, making them attractive targets for drug development. Derivatives of this compound have shown inhibitory activity against several enzymes. For example, hydroxylated 3-(pyridin-2-yl)coumarins are potent inhibitors of lipoxygenase, an enzyme implicated in inflammation and cancer. researchgate.net Other coumarin-pyridine hybrids have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant in neurodegenerative diseases but also studied in the context of cancer. nih.gov Furthermore, some pyridin-2-yl estra-1,3,5-triene derivatives have shown inhibitory potential against aromatase and AKR1C3, enzymes involved in hormone-dependent cancers. nih.gov

Antioxidant Activity: Radical Scavenging Mechanisms and Pathways

In addition to their pro-oxidant anticancer activities, some this compound derivatives exhibit antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. This dual activity depends on the specific chemical structure and the biological context.

The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. researchgate.nethueuni.edu.vn Hydroxylated 3-(pyridin-2-yl)coumarins have been identified as effective radical scavengers. researchgate.net The presence and position of hydroxyl groups on the coumarin scaffold are crucial for this activity, as they can donate a hydrogen atom to neutralize free radicals. researchgate.net

The mechanism of radical scavenging can involve hydrogen atom transfer (HAT) or single electron transfer (SET). hueuni.edu.vn Quantum chemical calculations on related structures like 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) suggest that the HAT mechanism is often predominant. hueuni.edu.vn Some 2H-chromen-2-one derivatives have shown notable activity against the superoxide (B77818) radical anion. researchgate.net The antioxidant effects can also manifest through the inhibition of lipid peroxidation. researchgate.netmdpi.com

Protein Binding and Receptor Interaction Studies using Spectroscopic and Biophysical Techniques

Understanding how this compound derivatives interact with proteins is fundamental to elucidating their mechanism of action. Various spectroscopic and biophysical techniques are employed for this purpose.

Fluorescence Spectroscopy: This is a highly sensitive method used to study drug-protein interactions. nih.govlboro.ac.uk The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be quenched upon binding of a small molecule. researchgate.netnih.gov By analyzing the fluorescence quenching, researchers can determine binding constants, the number of binding sites, and thermodynamic parameters of the interaction. nih.govmdpi.com This technique has been widely used to investigate the binding of coumarin and pyridine (B92270) derivatives to serum albumins like human serum albumin (HSA) and bovine serum albumin (BSA), which are major transport proteins in the blood. researchgate.netnih.gov Such studies have revealed that hydrophobic interactions often play a major role in the binding process. nih.govmdpi.com

Biophysical Techniques: Other biophysical methods provide deeper insights into protein-ligand interactions. nih.gov Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can measure binding affinity and kinetics in real-time without the need for fluorescent labeling. researchgate.netnih.govpurdue.edu Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy are used to detect conformational changes in the protein's secondary structure upon ligand binding. mdpi.com Molecular docking and molecular dynamics simulations complement these experimental techniques by providing a theoretical model of the binding mode at the atomic level. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Derivations and Pharmacophore Modeling for Biological Activity

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. By systematically modifying the chemical structure of this compound, researchers can identify key structural features responsible for their therapeutic effects.

For pyridine derivatives, the presence and position of substituents like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups have been shown to enhance antiproliferative activity, whereas halogen atoms or bulky groups may decrease it. nih.gov In the case of coumarin derivatives, substitutions at various positions of the coumarin ring can significantly influence their activity. For instance, in a series of chromen-3-yl-pyridine derivatives, a 2,4-diamino-1,8-naphthyridine-3-carbonitrile moiety attached to the coumarin ring showed enhanced antitumor activity. preprints.orgresearchgate.net

Pharmacophore Modeling: This computational technique is used to identify the essential three-dimensional arrangement of chemical features (pharmacophore) required for a molecule to exert a specific biological effect. rsc.orgnih.gov Pharmacophore models can be generated based on a set of active ligands and then used to screen large compound databases to identify new potential drug candidates. lboro.ac.uknih.gov This approach has been successfully applied to discover inhibitors for various targets, including the vitamin D receptor and a drug/proton-antiporter at the blood-brain barrier. lboro.ac.uknih.gov For pyridine-3-carbonitrile (B1148548) derivatives, pharmacophore modeling has been used in conjunction with 2D-QSAR studies to design potent vasorelaxant agents. rsc.org

Exploration of Advanced Applications and Physicochemical Research of 3 Pyridin 2 Yl 2h Chromen 2 One

Material Science Applications and Photophysical Properties

The exploration of 3-(Pyridin-2-yl)-2H-chromen-2-one in material science is primarily driven by its notable optical and electronic characteristics.

Investigation of Optical and Electronic Properties for Device Applications

The unique molecular structure of this compound, featuring both electron-donating and electron-withdrawing moieties, gives rise to distinct optical and electronic properties that are being investigated for various device applications. The coumarin (B35378) ring system is nearly planar, with a slight dihedral angle between the lactone and benzene (B151609) rings. nih.gov The pyridine (B92270) ring is oriented at a dihedral angle of 10.40 (3)° with respect to the lactone ring. nih.gov This structural arrangement influences the molecule's electronic and photophysical behavior. An intramolecular C-H···O hydrogen bond is also present. nih.gov These properties are crucial for the development of advanced materials.

Potential in Organic Semiconductors and Light-Emitting Diodes (LEDs)

The compound is being explored for its potential in the field of organic electronics, specifically in the development of organic semiconductors and organic light-emitting diodes (OLEDs). Its inherent chemical properties make it a candidate for use in these technologies. smolecule.com The structural characteristics of this compound, which include a conjugated system, are a key area of interest for its application in organic semiconductors and LEDs.

Fluorescence Properties and Applications as Fluorescent Probes and Dyes

This compound and its derivatives exhibit notable fluorescence, a property that is highly valuable in various scientific and technological domains. Fluorescent molecules are instrumental in biological research for applications like cell labeling and monitoring biomolecular interactions. smolecule.com

Coumarin-based fluorescent probes are widely utilized due to their advantageous characteristics. For instance, 7-aminocoumarins are known for their chemical and enzymatic stability, small size, and large Stokes shifts. nih.gov Modifications to the basic coumarin structure, such as the introduction of a pyridine group, can further enhance these properties. The development of fluorescent probes often involves designing molecules that can selectively bind to specific targets, leading to a measurable change in their fluorescence signal. rsc.orgmdpi.com For example, some probes are designed to exhibit an "off-on" response, where their fluorescence is significantly enhanced upon interacting with the target analyte. rsc.org

The versatility of the coumarin scaffold allows for the synthesis of a wide array of fluorescent dyes with tailored properties. These dyes find applications in various fields, including bioimaging and materials science.

Coordination Chemistry with Transition Metal Ions

The presence of the nitrogen atom in the pyridine ring and the carbonyl oxygen in the coumarin moiety makes this compound an excellent bidentate ligand for coordinating with transition metal ions.

Design and Synthesis of this compound-Metal Complexes: Ligand Behavior and Complexation Strategies

The design and synthesis of metal complexes involving this compound and similar ligands often involve reacting the ligand with a suitable metal salt. The pyridine nitrogen and a deprotonated ortho-carbon of an aryl substituent can act as a bidentate N,C-chelating agent, forming stable cyclometalated complexes with metals like gold(III). mdpi.com The synthesis of such complexes can be achieved by reacting the ligand with a metal precursor, such as a metal chloride, in a suitable solvent. nih.gov For instance, copper(II) complexes have been synthesized by reacting 2-iminocoumarin ligands with copper(II) chloride. nih.gov The resulting complexes often exhibit distinct geometries and coordination environments, which are influenced by the nature of the metal ion and the ligand.

The synthesis of metal complexes can also involve the use of co-ligands to create mixed-ligand complexes with specific properties. For example, diphosphine ligands have been used to bridge two metal centers, forming dinuclear complexes. mdpi.com The choice of solvent and reaction conditions, such as temperature, can also play a crucial role in the successful synthesis of the desired metal complex. acs.org

Structural Characterization of Metal Complexes using Spectroscopic and Crystallographic Methods

The structural elucidation of the synthesized metal complexes is crucial for understanding their properties and potential applications. Various analytical techniques are employed for this purpose.

Spectroscopic Methods: Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the carbonyl group. nih.govchemmethod.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the complex in solution. mdpi.com UV-Visible spectroscopy is employed to study the electronic transitions within the complex. chemmethod.com

Modulation of Electronic and Physicochemical Properties upon Complexation

The coordination of metal ions to this compound and its derivatives induces significant changes in their electronic and physicochemical properties. The pyridyl nitrogen and the carbonyl oxygen of the coumarin core are key sites for metal ion binding, leading to the formation of metal complexes with distinct characteristics compared to the free ligand.

Upon complexation, the electronic distribution within the molecule is altered. This is primarily due to the ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) phenomena. The coordination to a metal ion typically leads to a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission spectra of the compound. For instance, the formation of a copper (II) complex with 8-(tert-butyl)-3-(pyridin-2-yl)-2H-chromen-2-one results in a new absorption band, indicating the formation of the complex. frontiersin.orgnih.gov

The fluorescence properties of pyridyl-coumarin derivatives are also highly sensitive to metal ion binding. researchgate.net The chelation can either enhance or quench the fluorescence intensity. This phenomenon, known as chelation-enhanced fluorescence (CHEF) or chelation-quenched fluorescence (CQF), is dependent on the nature of the metal ion and the structure of the coumarin derivative. For example, the interaction of certain coumarin derivatives with metal ions like Al³⁺ can lead to a significant enhancement of fluorescence, while ions such as Fe³⁺ may cause fluorescence quenching. nih.gov These changes are attributed to factors like the inhibition of photoinduced electron transfer (PET) upon complexation or the heavy atom effect.

The geometry of the resulting metal complex also plays a crucial role in determining its physicochemical properties. X-ray crystallographic studies of a palladium (II) complex with a 2-pyridylmethyl-coumarin ester have shown that the coumarin ligand coordinates to the metal center in a monodentate fashion through the nitrogen atom of the pyridinyl fragment. semanticscholar.org This coordination alters the planarity and bond angles of the ligand, which in turn affects its electronic and steric properties.

Applications in Analytical Chemistry (e.g., chemosensors, biosensors)

The significant changes in the photophysical properties of this compound and its analogs upon interaction with specific analytes make them highly valuable in the field of analytical chemistry, particularly for the development of chemosensors and biosensors. These sensors often rely on colorimetric or fluorometric detection methods.

Coumarin-based fluorescent probes have been successfully developed for the detection of a wide range of analytes, including metal ions, anions, and biologically important molecules. researchgate.netnih.govnih.gov For instance, coumarin derivatives have been engineered to act as selective chemosensors for Cu²⁺ ions, where the complexation leads to a distinct color change and fluorescence quenching, allowing for both colorimetric and fluorometric detection. acs.org The detection limits for such sensors can be very low, often in the parts-per-billion (ppb) range. acs.org

The versatility of the coumarin scaffold allows for the design of sensors with high selectivity. By modifying the substituents on the coumarin and pyridyl rings, it is possible to tune the binding affinity and selectivity towards a specific target analyte. For example, coumarin-bipyridine conjugates have been synthesized and shown to act as chemosensors for various metal ions such as Al³⁺, Zn²⁺, Cd²⁺, and Cu²⁺, with the fluorescence response being dependent on the specific ion. researchgate.net

Furthermore, pyridyl-coumarin systems have been utilized in the development of biosensors for detecting biologically relevant species. For example, coumarin-based probes have been designed to detect biothiols like cysteine, homocysteine, and glutathione, with the probe exhibiting different fluorescence responses for each, enabling their differentiation. nih.gov Probes have also been developed for the detection of reactive oxygen species like peroxynitrite, often employing a logic-gate-based sensing mechanism. nih.gov The application of these fluorescent probes extends to bioimaging, where they can be used to visualize the distribution and concentration of specific analytes within living cells and organisms, such as zebra fish. researchgate.net

| Compound/Derivative Name | Analyte Detected | Detection Method | Observed Change | Reference |

| 8-(tert-butyl)-3-(pyridin-2-yl)-2H-chromen-2-one | Copper (II) | UV-Vis Spectroscopy | Formation of a new absorption band | frontiersin.orgnih.gov |

| 6-Aryl coumarin derivatives | Fe³⁺, Al³⁺ | Fluorescence Spectroscopy | Fluorescence quenching with Fe³⁺, enhancement with Al³⁺ | nih.gov |

| Coumarin-bipyridine conjugates | Al³⁺, Zn²⁺, Cd²⁺, Cu²⁺ | Fluorescence Spectroscopy | Fluorescence enhancement with Al³⁺, Zn²⁺, Cd²⁺; quenching with Cu²⁺ | researchgate.net |

| (E)-3-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-7-(diethylamino) coumarin | Cu²⁺ | Colorimetric and Fluorometric | Redshift in absorption, fluorescence quenching | acs.org |

| Coumarin derivative SWJT-14 | Cysteine, Homocysteine, Glutathione | Fluorescence and UV-Vis Spectroscopy | Differentiated spectral responses | nih.gov |

| Coumarin-based probe ROS-AHC | Peroxynitrite and Biothiols | Fluorescence Spectroscopy | Fluorescence enhancement ('AND' logic gate) | nih.gov |

Conclusion and Future Research Directions

Summary of Key Academic Findings and Contributions of 3-(Pyridin-2-yl)-2H-chromen-2-one Research

Research has established that the this compound scaffold is a valuable building block in the creation of more complex heterocyclic systems. smolecule.com The coumarin (B35378) moiety is a well-known pharmacophore present in many natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. clockss.orgacs.orgnih.gov The fusion of this coumarin core with a pyridine (B92270) ring, another crucial scaffold in medicinal chemistry, has led to derivatives with promising therapeutic potential. nih.govnih.gov